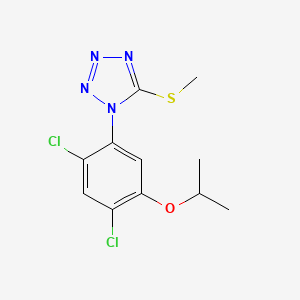

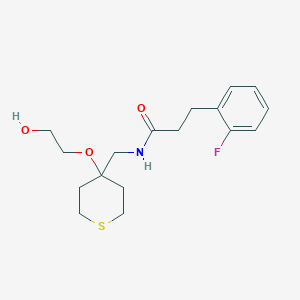

N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, starting from basic aromatic amines or anilines. For instance, 4-chloroaniline can react with 1-(4-hydroxyphenyl)-ethanone in the presence of catalysts to give intermediate products, which upon further reactions yield sulfonamide derivatives. Such synthetic routes highlight the complexity and the tailored approaches needed for synthesizing specific sulfonamide compounds (Patel et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by their solid-state arrangement, which can be influenced by various intermolecular interactions. For example, the crystal structures of some sulfonamides show two-dimensional or three-dimensional architectures based on C—H⋯πaryl interactions or C—H⋯O interactions, respectively (Rodrigues et al., 2015). These structural details are crucial for understanding the compound's reactivity and interaction capabilities.

Chemical Reactions and Properties

Sulfonamides like “N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide” participate in various chemical reactions, such as acylation of amines, highlighting their potential as chemoselective reagents. Their ability to undergo selective chemical transformations in water as a green solvent demonstrates their versatility and applicability in environmentally friendly chemical processes (Ebrahimi et al., 2015).

Scientific Research Applications

Enzyme Inhibition and Pharmaceutical Development

A study by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives highlighted their potential as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The research demonstrated that introducing a fluorine atom into these compounds preserved COX-2 potency and significantly increased selectivity for COX-1/COX-2, identifying compounds with potential for treating conditions like rheumatoid arthritis and acute pain (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Structural Studies and Material Science

Pawlak et al. (2021) conducted a structural investigation of AND-1184, a potential active pharmaceutical ingredient (API) for dementia treatment, showing the importance of solid-state NMR and X-ray crystallography in understanding the molecular structure and dynamics of such compounds (Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021).

Synthesis and Characterization

Research by Patel et al. (2011) focused on synthesizing and studying the antimicrobial activity of benzenesulfonamide derivatives. This work contributes to the development of new compounds with potential applications in combating microbial infections (R. N. Patel, K. Nimavat, K. Vyas, P. Patel, 2011).

Catalysis and Organic Reactions

The study by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes, including benzenesulfonamides, as catalysts in alcohol oxidation, illustrates the utility of these compounds in facilitating chemical transformations, particularly in selective oxidation reactions under specific conditions (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).

properties

IUPAC Name |

N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFNO4S/c1-16-2-12-22(13-3-16)30(27,28)25(19-8-6-18(24)7-9-19)14-20(26)15-29-21-10-4-17(23)5-11-21/h2-13,20,26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURVJMRUQHHYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)